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Compound of Interest |

(2R,3R)-2,3-dihydroxy-4-0xo-4-
Compound Name:
(phenylamino)butanoic acid

CAS No.: 3019-58-7

Cat. No.: B1339049

. J

Executive Summary

(2R,3R)-Tartranilic acid (CAS 3019-58-7) is a critical chiral resolving agent used extensively in
the pharmaceutical industry to separate racemic amines and alcohols. While direct
condensation of tartaric acid and aniline is possible, it often yields polymeric by-products
(tartrimides) and variable optical purity.

This guide details the Diacetyl-L-Tartaric Anhydride Route. This pathway is preferred for
pharmaceutical applications because it offers:

» Stoichiometric Control: Prevents the formation of di-anilides (tartranilides).
o Stereochemical Integrity: Preserves the (2R,3R) configuration of the starting L-tartaric acid.
o Scalability: Relies on robust crystallization steps rather than chromatography.

Chemical Background & Mechanism[1]

The synthesis proceeds via a "Protect-Activate-React-Deprotect” strategy. L-Tartaric acid is first
converted to its cyclic anhydride, simultaneously protecting the hydroxyl groups as acetates.
This activated intermediate reacts cleanly with aniline. Finally, mild hydrolysis restores the
hydroxyl functionality.
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Reaction Pathway[2]

o Acetylation/Dehydration: L-Tartaric acid + Acetic Anhydride
(+)-2,3-Diacetoxysuccinic anhydride.

e Amidation: Anhydride + Aniline
(2R,3R)-Diacetyltartranilic acid.

e Hydrolysis: (2R,3R)-Diacetyltartranilic acid + NaOH

(2R,3R)-Tartranilic acid.

Mechanistic Visualization
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Figure 1: Step-wise synthetic pathway ensuring retention of stereochemistry and prevention of
polymerization.

Experimental Protocol
Materials & Reagents
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Reagent Grade Role

L-(+)-Tartaric Acid >99% (Anhydrous) Starting Material (Chiral
Source)

Acetic Anhydride Reagent Grade Reagent & Solvent

Sulfuric Acid Concentrated (98%) Catalyst

Aniline ACS Reagent Reactant

Dichloromethane (DCM) Anhydrous Solvent (Amidation)

Sodium Hydroxide Pellets/Solution Hydrolysis Agent

Hydrochloric Acid 12 M Acidification/Precipitation

Phase 1: Preparation of (+)-2,3-Diacetoxysuccinic
Anhydride

Note: This intermediate is moisture-sensitive. Perform in dry glassware.

e Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and a reflux
condenser.

o Reaction: Charge the flask with L-tartaric acid (40.0 g, 0.27 mol). Add acetic anhydride (126
mL, 1.33 mol).

o Catalysis: Add conc. H2SOa4 (1.2 mL) dropwise. The reaction is exothermic; the tartaric acid
will dissolve.

o Reflux: Heat the solution gently to reflux for 10 minutes. Do not over-heat, as this causes
darkening (decomposition).

o Crystallization: Cool the mixture in an ice bath for 1 hour. The anhydride will crystallize as a
white solid.

« |solation: Filter the crystals under vacuum (Buchner funnel). Wash with dry benzene or
diethyl ether to remove excess acetic acid.
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e Drying: Dry in a vacuum desiccator over P20s.
o Yield Target: ~70-75% (approx. 41-45 g).[1]

o QC Check: MP 133-134°C.[1]

Phase 2: Amidation to Tartranilic Acid

» Dissolution: Dissolve the (+)-2,3-diacetoxysuccinic anhydride (21.6 g, 0.1 mol) in
Dichloromethane (200 mL) in a reaction flask.

» Addition: Add Aniline (9.3 g, 0.1 mol) dropwise. A slight excess (1.1 eq) of aniline can be
used to ensure complete consumption of the anhydride.

o Reflux: Heat the mixture to reflux for 3 hours. The diacetyl-tartranilic acid may precipitate or
remain in solution depending on concentration.

e Hydrolysis (In-situ): Cool the mixture to room temperature. Add a solution of KOH (21 g) in
water (200 mL) directly to the reaction vessel. Stir vigorously for 15-30 minutes. The organic
layer (DCM) will separate; the product (as a salt) will migrate to the aqueous phase.

o Separation: Separate the layers. Extract the DCM layer with an additional 50 mL of water to
recover any trapped salt. Discard the organic layer (contains unreacted aniline/impurities).

o Deprotection Completion: Stir the combined aqueous layers for an additional 1-2 hours at
room temperature (or mild heat, 40°C) to ensure complete removal of acetyl groups.

» Precipitation: Filter the aqueous solution through Celite to remove particulates. Acidify
carefully with conc. HCI (approx. 35 mL) to pH 1-2.

e Crystallization: Cool the acidified solution in an ice bath. (2R,3R)-Tartranilic acid will
crystallize as a white powder.[2]

 Purification: Recrystallize from water or Methanol/Water (1:1) if necessary.[1][3]

Characterization & Quality Control

To validate the synthesis for use in chiral resolution, the following parameters must be met.
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Parameter Specification Method

White to off-white crystalline

Appearance Visual
powder
Purity = 98.0% HPLC / Neutralization Titration
Specific Rotation +114° to +120° (c=1, MeOH) Polarimetry
Melting Point 175°C - 185°C (Dec) Capillary MP
- Soluble in MeOH, EtOH, warm ]
Solubility Visual
water

Note on Stereochemistry: The specific rotation is the critical attribute. A value below +110°
indicates either racemization (unlikely with this method) or contamination with unhydrolyzed
acetylated intermediates.

Troubleshooting & Optimization
Controlling Impurities

» Tartrimide Formation: If the reaction temperature in Phase 2 is too high or the solvent is
anhydrous xylene without buffering, the amide nitrogen can attack the second carboxy!
group, forming a cyclic imide (tartrimide). Prevention: Use the anhydride route with DCM
(lower boiling point) and immediate hydrolysis.

e Incomplete Hydrolysis: If the final product is "sticky" or has a low melting point, acetyl groups
may remain. Fix: Increase the hydrolysis time or KOH concentration in Phase 3.

Solvent Selection for Resolution

When using the synthesized (2R,3R)-tartranilic acid for resolving amines:
o Preferred Solvents: Ethanol (95%), Methanol, or Water/Ethanol mixtures.

» Stoichiometry: Typically 0.5 to 1.0 equivalents of tartranilic acid per mole of racemic amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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